[2-(3-Buten-1-yl)phenyl]methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “[2-(3-Buten-1-yl)phenyl]methanol” can be deduced from its name. It likely has a butenyl group attached to the second carbon of a phenyl group, and a methanol group attached to the phenyl group .
Chemical Reactions Analysis
The chemical reactions involving “[2-(3-Buten-1-yl)phenyl]methanol” would depend on the reaction conditions and the other reactants involved. For instance, under certain conditions, it might undergo reactions typical of alkenes (such as addition reactions), phenols (such as electrophilic aromatic substitution), or alcohols (such as dehydration or oxidation) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(3-Buten-1-yl)phenyl]methanol” would be influenced by its molecular structure. For instance, its solubility might be affected by the polar methanol group, while its reactivity might be influenced by the alkene in the butenyl group and the aromatic phenyl group .
Scientific Research Applications
Catalyzed Synthesis Reactions
In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction utilizes furan-2-yl(phenyl)methanol derivatives for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This methodology is notable for its good yields, high selectivity, and fast reaction times, established through nOe studies and X-ray crystallography (B. Reddy et al., 2012).
Gold(I)-Catalyzed Synthesis
Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, including reactions of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol, leads to the formation of (E)-(3-phenethoxy-1-butenyl)benzene. This process shows efficiency for various allenes and alcohols, yielding significant regio- and stereoselectivity (Zhibin Zhang & R. Widenhoefer, 2008).
Lipase-Catalyzed Resolution
The resolution of 3-Phenyl-2H-azirine-2-methanol at very low temperatures demonstrates the synthetic utility of primary alcohols. This process uses lipase immobilized on porous ceramic and optimized acylating agents, showcasing an efficient method for chirally selective synthesis (T. Sakai et al., 2003).
Safety And Hazards
The safety and hazards associated with “[2-(3-Buten-1-yl)phenyl]methanol” would depend on various factors, including its physical and chemical properties, how it is handled and stored, and how it is used. For instance, like many organic compounds, it might pose fire and explosion hazards under certain conditions .
Future Directions
properties
IUPAC Name |
(2-but-3-enylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8,12H,1,3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELAMGVAPXARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476752 | |
Record name | Benzenemethanol,2-(3-buten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Buten-1-yl)phenyl]methanol | |
CAS RN |
121089-46-1 | |
Record name | Benzenemethanol,2-(3-buten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.